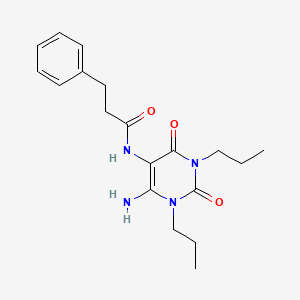

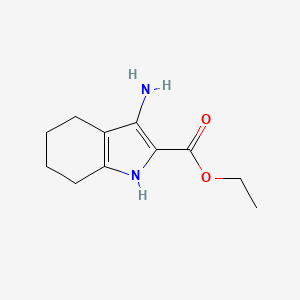

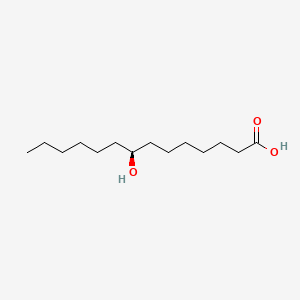

ethyl 3-amino-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 3-amino-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have various biologically vital properties . Indole derivatives are prevalent moieties present in selected alkaloids .

Aplicaciones Científicas De Investigación

Antimicrobial and Anti-inflammatory Agents : Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, a related compound, has been studied for its potential as an antimicrobial and non-steroidal anti-inflammatory agent. It shows promising biological activity in this regard (Narayana, Ashalatha, Raj, & Kumari, 2006).

Synthesis of Pyrimido[1,2-a]indoles : A three-component reaction involving acid chlorides, terminal alkynes, and ethyl 2-amino-1H-indole-3-carboxylates has been described for the synthesis of highly diversified pyrimido[1,2-a]indoles. This synthesis involves sequential Sonogashira and [3+3] cyclocondensation reactions (Gupta, Sharma, Mandadapu, Gauniyal, & Kundu, 2011).

Platelet Aggregation Inhibition : Preliminary results suggest that compounds synthesized from ethyl 3-aminoindole-2-carboxylate may have effects on inhibiting platelet aggregation (Monge, Palop, Parrado, Perez-Ilzarbe, & Fernández‐Álvarez, 1987).

Formation of Tetrahydropyridines : Ethyl 2-methyl-2,3-butadienoate, undergoing [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst, produces ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. This is part of a broader study into the formation of highly functionalized tetrahydropyridines (Zhu, Lan, & Kwon, 2003).

Synthesis of Indole Derivatives : Ethyl indole-2-carboxylate and its derivatives have been used to effectively yield corresponding ethyl 3-acylindole-2-carboxylates, demonstrating a method for C-3 acylation of ethyl indole-2-carboxylates (Murakami, Tani, Suzuki, Sudoh, Uesato, Tanaka, & Yokoyama, 1985).

Antitumor Activities : Ethyl (R)-2-(biphenyl-4-carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylate has been synthesized and its structure characterized. Preliminary biological tests show that it has good antitumor activity against Hela in vitro (Hu, Wei, Zhao, Hu, Qi, Sun, & He, 2018).

Antibacterial Screening : Ethyl 6-oxo-3-phenyl-1,6-dihydropyrano[3,2-e]indole-2-carboxylate has been synthesized and shown to exhibit significant antibacterial activity (Mir & Mulwad, 2009).

Propiedades

IUPAC Name |

ethyl 3-amino-4,5,6,7-tetrahydro-1H-indole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-2-15-11(14)10-9(12)7-5-3-4-6-8(7)13-10/h13H,2-6,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCLBDBIPXRYRCC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)CCCC2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

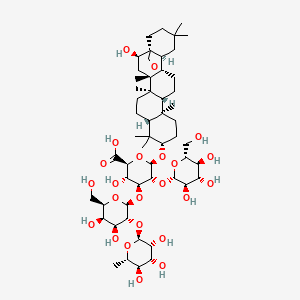

![[(1S,3R,17S,18R,19R,20R,21S,22R,23R,24R,25S)-18,19,21,22,24-pentaacetyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl acetate](/img/structure/B591411.png)